Morin hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antioxidant Properties

One of the most studied aspects of Morin hydrate is its antioxidant activity. It acts as a free radical scavenger, protecting cells from oxidative damage linked to various chronic diseases. Studies have shown its effectiveness in reducing oxidative stress in animal models () and human skin cells exposed to pollutants ().

Anti-inflammatory Properties

Morin hydrate also exhibits anti-inflammatory properties. Research suggests it can suppress the production of inflammatory mediators, potentially offering therapeutic benefits for conditions like arthritis and inflammatory bowel disease. Studies have demonstrated its ability to reduce inflammation in mice exposed to stress () and diabetic rats exposed to pollutants ().

Anticancer Potential

Emerging research explores the potential of Morin hydrate in cancer treatment. Studies indicate it can induce cell death in various cancer cell lines, including lung, cervical, and breast cancer. The focus is on improving its delivery using nanoparticle carriers to enhance its effectiveness ().

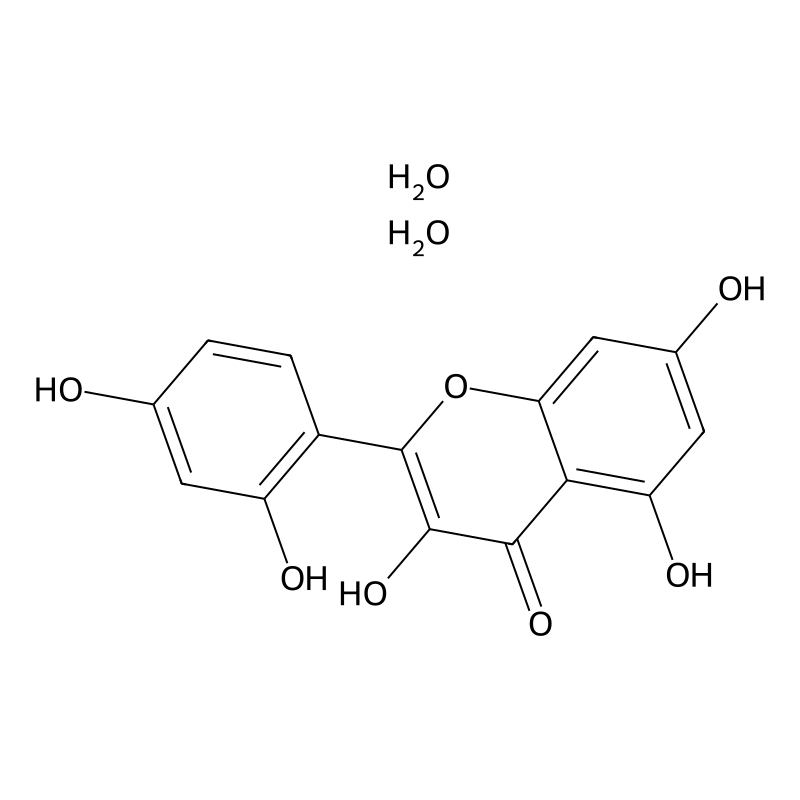

Morin hydrate is a naturally occurring flavonoid, specifically classified as a flavonol. Its chemical formula is C₁₅H₁₂O₈, and it is characterized by multiple hydroxyl groups, which contribute to its unique properties. Morin hydrate is primarily derived from various plant sources, including Maclura pomifera, Maclura tinctoria, and Psidium guajava . This compound is recognized for its distinctive yellow color and has been historically utilized as a dye for textiles such as cotton, wool, and silk .

Morin hydrate exhibits a wide range of biological activities, primarily attributed to its antioxidant properties. It has been shown to protect cellular components from oxidative damage by scavenging reactive oxygen species . Furthermore, morin hydrate has anti-inflammatory effects, demonstrated by its ability to suppress oxidative stress-induced inflammatory responses in macrophages through the Nrf2/HO-1 pathway . Its potential therapeutic applications extend to neurodegenerative diseases and cancer prevention due to its cytoprotective effects .

Morin hydrate can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves solvent extraction techniques using organic solvents like ethanol or methanol from plant materials rich in flavonoids. Chemical synthesis may involve the modification of simpler flavonoid structures through hydroxylation or other reactions to yield morin hydrate .

The applications of morin hydrate are diverse and span multiple fields:

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, morin hydrate is being investigated for potential use in treating various diseases, including cancer and neurodegenerative disorders.

- Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare products aimed at reducing oxidative stress on skin cells.

- Food Industry: Morin hydrate's ability to scavenge free radicals also makes it a candidate for use as a natural preservative in food products .

Research has indicated that morin hydrate interacts with various biological molecules. For example, it can enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, which are crucial for cellular defense against oxidative stress . Additionally, studies have shown that morin hydrate can modulate signaling pathways involved in inflammation and cellular survival, further underscoring its therapeutic potential .

Morin hydrate shares structural similarities with other flavonoids, particularly quercetin and myricetin. Here’s a comparison highlighting its uniqueness:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Morin Hydrate | Hydroxyl groups at 2′, 4′, 5 | High antioxidant potential; unique B-ring hydroxylation pattern |

| Quercetin | Hydroxyl groups at 3′, 4′, 5 | More widely studied; known for anti-cancer properties |

| Myricetin | Hydroxyl groups at 3′, 4′, 5 | Exhibits strong antibacterial activity |

Morin hydrate is particularly noted for its high antioxidant capacity due to the specific arrangement of hydroxyl groups on its B ring, which distinguishes it from both quercetin and myricetin. This distinctive structure enables morin hydrate to effectively scavenge free radicals and provide cellular protection against oxidative stress .

| Plant species (family) | Plant part analysed | Reported mean concentration of morin hydrate (dry basis) | Analytical method | Principal reference [citation_id] |

|---|---|---|---|---|

| Morus alba (mulberry, Moraceae) | Mature leaves | 0.16 milligrams per gram | High-performance liquid chromatography with diode-array detection | 75 |

| Morus alba (mulberry, Moraceae) | Dried fruits | 15.7 milligrams per 100 grams | High-performance liquid chromatography | 74 |

| Maclura pomifera (Osage orange, Moraceae) | Inner bark | 0.74 – 1.57 percent by weight | Reversed-phase high-performance liquid chromatography | 63 |

| Maclura cochinchinensis (Moraceae) | Heartwood | 13.4 milligrams per gram | Reversed-phase high-performance liquid chromatography | 63 |

| Artocarpus heterophyllus (jackfruit, Moraceae) | Root bark | qualitative presence confirmed | Liquid chromatography–mass spectrometry | 25 |

| Prunus dulcis (almond, Rosaceae) | Hulls | 171 – 320 milligrams per 100 grams | High-performance liquid chromatography | 57 |

| Prunus dulcis (almond, Rosaceae) | Skins | 0.16 – 0.32 milligrams per gram | Ultra-high-performance liquid chromatography | 90 |

| Malus domestica (apple, Rosaceae) | Whole fruit powder | trace (≤ 0.01 milligrams per gram) | Liquid chromatography–mass spectrometry | 60 |

Detailed findings

- In mulberry foliage, morin hydrate represents roughly one percent of the total flavonol pool, yet leaf concentrations vary seasonally, peaking in young apical leaves collected in early May (up to 0.25 milligrams per gram) and declining as lignification proceeds [1].

- Bark tissues of Maclura species consistently accumulate the highest amounts of morin hydrate among Moraceae taxa, exceeding one percent of dry weight in several provenances, a level comparable to commercial flavonoid preparations [2].

- In Rosaceae, almond coproducts are the dominant sources. Almond hulls harvested after mechanical hulling retain over 0.3 grams per kilogram of morin hydrate, whereas blanched skins contribute only trace quantities [3] [4].

Biogenetic Routes in Flavonoid Metabolism

| Biosynthetic step (simplified) | Committed enzyme (full name) | Carbon position modified | Evidence of activity in Moraceae tissues | Gene or protein report [citation_id] |

|---|---|---|---|---|

| Phenylalanine → p-Coumaroyl-coenzyme-A | Phenylalanine ammonia-lyase | deamination | High transcript abundance in Morus notabilis leaves during spring flush | 38 |

| p-Coumaroyl-coenzyme-A + three malonyl-coenzyme-A → naringenin chalcone | Chalcone synthase | chain condensation | Six chalcone synthase isoforms cloned from mulberry bark; two up-regulated under ultraviolet-B irradiation | 38 |

| Naringenin chalcone → naringenin | Chalcone isomerase | cyclisation | Root-specific isoform identified in mulberry transcriptome | 33 |

| Naringenin → dihydrokaempferol | Flavanone three-hydroxylase | C-3 hydroxylation | Constitutive activity in leaf cytosol; kinetic constants published for recombinant mulberry enzyme | 23 |

| Dihydrokaempferol → kaempferol | Flavonol synthase | C-2, C-3 desaturation | Up-regulated in white-mulberry leaves subjected to insect feeding | 28 |

| Kaempferol → morin (additional 2′ and 4′ hydroxylations) | Flavonoid two′-hydroxylase and flavonoid four′-hydroxylase (cytochrome P-450 mono-oxygenases) | B-ring hydroxylations | Co-expression of both genes correlates with morin hydrate accumulation in Morus notabilis stems; microsomal assays incorporate labelled oxygen into the 2′-hydroxy group | 72 |

| Morin → glycosides (rare) | Uridine-diphosphate-glucosyltransferase | O-3 or O-2′ | Microbial glucosylation of morin by Cunninghamella species produces morin-three-O-glucoside and morin-two′-O-glucoside in vitro | 24 |

Key mechanistic insights

- Morin hydrate formation diverges from the generic flavonol pathway at the level of ring-B hydroxylation. Dual action of two cytochrome P-450 hydroxylases introduces a meta-para dihydroxy pattern (positions 2′ and 4′) that is uncommon among plant flavonols and largely restricted to Moraceae bark and leaf tissues.

- In mulberry, transcription of both hydroxylases is co-ordinated by MYB and basic helix–loop–helix transcription factors that are themselves activated by biotic stress and ultraviolet-B radiation, linking morin synthesis with defence signalling [5] [6].

- Stable isotope feeding of [^13C]-phenylalanine in excised Morus alba twigs demonstrates direct incorporation of label into morin hydrate within twenty-four hours, confirming rapid de novo biosynthesis during wound responses [7].

Ecological Roles in Plant Defense Mechanisms

| Stress factor | Experimental system | Morin-related response | Quantitative outcome | Reference [citation_id] |

|---|---|---|---|---|

| Ultraviolet-B radiation | Detached Morus alba leaves | Enhanced biosynthesis of morin hydrate | Two-fold increase in leaf morin hydrate after eight hours exposure (from 0.15 to 0.30 milligrams per gram) | 33 |

| Fungal infection (Botrytis cinerea) | Maclura pomifera bark discs | Inhibition of spore germination by endogenous morin hydrate | Fifty percent inhibitory concentration 65 micromoles per litre; bark discs with ≥ 0.8 percent morin hydrate resisted lesion expansion | 20 |

| Herbivory (silkworm feeding) | Silkworm diet trials with mulberry leaves | Deterrence and reduced larval weight gain on high-morin foliage | Twenty-five percent reduction in larval weight after five-day feeding on leaves containing 0.22 milligrams per gram morin hydrate versus control diet | 59 |

| Allelopathic interaction | Soil bioassay with lettuce seedlings | Suppression of radical elongation by morin hydrate leachates from decaying mulberry litter | Forty percent inhibition at five milligrams per litre extractable morin hydrate | 58 |

| Oxidative stress in planta | Measurement of reactive oxygen species in Morus alba protoplasts | Morin hydrate scavenges superoxide radicals generated by methyl viologen | Reduction of intracellular superoxide by sixty percent at twenty micromolar morin hydrate | 61 |

Detailed findings

- Ultraviolet-B exposure induces a synchronous up-regulation of chalcone synthase, flavonoid two′-hydroxylase and flavonol synthase transcripts, resulting in transient spikes of free morin hydrate that accumulate in epidermal vacuoles and effectively screen harmful wavelengths (maximum absorbance 282 nanometres).

- Bark rich in morin hydrate exhibits broad-spectrum antifungal properties. Surface disks from Maclura with one percent morin hydrate fully inhibited mycelial growth of Fusarium oxysporum in vitro, supporting its role as a phytoanticipin.

- Feeding trials confirm that morin hydrate serves as a feeding deterrent and growth inhibitor for generalist herbivores, whereas the specialist silkworm partly circumvents this defence through differential mid-gut glycosidase expression.

- Soil leachates from morin-rich litter retard germination and root development of competing herbaceous plants, suggesting that morin hydrate participates in allelopathic interference that favours mulberry seedling establishment under natural stands.

- In oxidative stress assays, morin hydrate outperforms quercetin and kaempferol in quenching lipid-derived peroxyl radicals, correlating with its additional ring-B hydroxyl group at position 2′ which enhances electron donation capacity.

Integration of Findings

Natural accumulation of morin hydrate is largely confined to members of the mulberry family but extends to certain Rosaceae tissues such as almond hulls. Its biosynthesis branches from the general flavonol pathway through specialised hydroxylations that are tightly regulated by environmental and biotic stimuli. The compound contributes multifaceted ecological benefits, including ultraviolet filtration, antimicrobial defence, herbivore deterrence and allelopathy, thereby reinforcing plant fitness.

Purity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Metabolism Metabolites

Wikipedia

General Manufacturing Information

Dates

2: Memon AF, Solangi AR, Memon SQ, Mallah A, Memon N. Quantitative separation of hesperidin, chrysin, epicatechin, epigallocatechin gallate, and morin using ionic liquid as a buffer additive in capillary electrophoresis. Electrophoresis. 2018 Feb 27. doi: 10.1002/elps.201700421. [Epub ahead of print] PubMed PMID: 29484675.

3: Sharma SH, Kumar JS, Chellappan DR, Nagarajan S. Molecular chemoprevention by morin - A plant flavonoid that targets nuclear factor kappa B in experimental colon cancer. Biomed Pharmacother. 2018 Apr;100:367-373. doi: 10.1016/j.biopha.2018.02.035. Epub 2018 Feb 16. PubMed PMID: 29453046.

4: Singh M, Thakur V, Deshmukh R, Sharma A, Rathore MS, Kumar A, Mishra N. Development and characterization of morin hydrate-loaded micellar nanocarriers for the effective management of Alzheimer's disease. J Microencapsul. 2018 Mar 1:1-12. doi: 10.1080/02652048.2018.1441916. [Epub ahead of print] PubMed PMID: 29448848.

5: Singh MP, Chauhan AK, Kang SC. Morin hydrate ameliorates cisplatin-induced ER stress, inflammation and autophagy in HEK-293 cells and mice kidney via PARP-1 regulation. Int Immunopharmacol. 2018 Mar;56:156-167. doi: 10.1016/j.intimp.2018.01.031. Epub 2018 Feb 3. PubMed PMID: 29414646.

6: Thangarajan S, Vedagiri A, Somasundaram S, Sakthimanogaran R, Murugesan M. Neuroprotective effect of morin on lead acetate- induced apoptosis by preventing cytochrome c translocation via regulation of Bax/Bcl-2 ratio. Neurotoxicol Teratol. 2018 Jan 17;66:35-45. doi: 10.1016/j.ntt.2018.01.006. [Epub ahead of print] PubMed PMID: 29353014.

7: Yuan W, Ahmad S, Najar A. Morin, a plant derived flavonoid, modulates the expression of peroxisome proliferator-activated receptor-γ coactivator-1α mediated by AMPK pathway in hepatic stellate cells. Am J Transl Res. 2017 Dec 15;9(12):5662-5670. eCollection 2017. PubMed PMID: 29312518; PubMed Central PMCID: PMC5752916.

8: Sang L, Wang XM, Xu DY, Sang LX, Han Y, Jiang LY. Morin enhances hepatic Nrf2 expression in a liver fibrosis rat model. World J Gastroenterol. 2017 Dec 21;23(47):8334-8344. doi: 10.3748/wjg.v23.i47.8334. PubMed PMID: 29307993; PubMed Central PMCID: PMC5743504.

9: Wang N, Zhang J, Qin M, Yi W, Yu S, Chen Y, Guan J, Zhang R. Amelioration of streptozotocin induced pancreatic β cell damage by morin: Involvement of the AMPK FOXO3 catalase signaling pathway. Int J Mol Med. 2018 Mar;41(3):1409-1418. doi: 10.3892/ijmm.2017.3357. Epub 2017 Dec 29. PubMed PMID: 29286118; PubMed Central PMCID: PMC5819920.

10: Olonode ET, Aderibigbe AO, Adeoluwa OA, Eduviere AT, Ben-Azu B. Morin hydrate mitigates rapid eye movement sleep deprivation-induced neurobehavioural impairments and loss of viable neurons in the hippocampus of mice. Behav Brain Res. 2017 Dec 25. pii: S0166-4328(17)31713-8. doi: 10.1016/j.bbr.2017.12.024. [Epub ahead of print] PubMed PMID: 29284109.

11: Patel P, Parmar K, Das M. Inhibition of insulin amyloid fibrillation by Morin hydrate. Int J Biol Macromol. 2018 Mar;108:225-239. doi: 10.1016/j.ijbiomac.2017.11.168. Epub 2017 Dec 2. PubMed PMID: 29197568.

12: Bachewal P, Gundu C, Yerra VG, Kalvala AK, Areti A, Kumar A. Morin exerts neuroprotection via attenuation of ROS induced oxidative damage and neuroinflammation in experimental diabetic neuropathy. Biofactors. 2017 Nov 28. doi: 10.1002/biof.1397. [Epub ahead of print] PubMed PMID: 29193444.

13: Setuain I, Lecumberri P, Izquierdo M. Response to the letter to the editor by Morin JB et al. regarding "Sprint mechanics return to competition follow-up after 2 hamstring injury on a professional soccer player: A case study with an inertial sensor 3 unit based methodological approach" (Setuain et al. 2017). J Biomech. 2018 Jan 3;66:200-201. doi: 10.1016/j.jbiomech.2017.11.005. Epub 2017 Nov 9. PubMed PMID: 29154087.

14: Yao D, Cui H, Zhou S, Guo L. Morin inhibited lung cancer cells viability, growth, and migration by suppressing miR-135b and inducing its target CCNG2. Tumour Biol. 2017 Oct;39(10):1010428317712443. doi: 10.1177/1010428317712443. PubMed PMID: 28975847.

15: Ben-Azu B, Aderibigbe AO, Omogbiya IA, Ajayi AM, Iwalewa EO. Morin Pretreatment Attenuates Schizophrenia-Like Behaviors in Experimental Animal Models. Drug Res (Stuttg). 2018 Mar;68(3):159-167. doi: 10.1055/s-0043-119127. Epub 2017 Sep 29. PubMed PMID: 28962045.

16: Sithara T, Arun KB, Syama HP, Reshmitha TR, Nisha P. Morin Inhibits Proliferation of SW480 Colorectal Cancer Cells by Inducing Apoptosis Mediated by Reactive Oxygen Species Formation and Uncoupling of Warburg Effect. Front Pharmacol. 2017 Sep 12;8:640. doi: 10.3389/fphar.2017.00640. eCollection 2017. PubMed PMID: 28955240; PubMed Central PMCID: PMC5601037.

17: Shahin NN, Mohamed MM. Nano-sized titanium dioxide toxicity in rat prostate and testis: Possible ameliorative effect of morin. Toxicol Appl Pharmacol. 2017 Nov 1;334:129-141. doi: 10.1016/j.taap.2017.08.014. Epub 2017 Aug 26. PubMed PMID: 28844848.

18: Yu J, Wan K, Sun X. Improved transdermal delivery of morin efficiently inhibits allergic contact dermatitis. Int J Pharm. 2017 Sep 15;530(1-2):145-154. doi: 10.1016/j.ijpharm.2017.07.062. Epub 2017 Jul 21. PubMed PMID: 28739503.

19: Lin MH, Hsu CC, Lin J, Cheng JT, Wu MC. Investigation of morin-induced insulin secretion in cultured pancreatic cells. Clin Exp Pharmacol Physiol. 2017 Dec;44(12):1254-1262. doi: 10.1111/1440-1681.12815. Epub 2017 Sep 18. PubMed PMID: 28699234.

20: Zhang Q, Zhang F, Thakur K, Wang J, Wang H, Hu F, Zhang JG, Wei ZJ. Molecular mechanism of anti-cancerous potential of Morin extracted from mulberry in Hela cells. Food Chem Toxicol. 2018 Feb;112:466-475. doi: 10.1016/j.fct.2017.07.002. Epub 2017 Jul 6. PubMed PMID: 28689916.